Biphenyl-2,2'-diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2,2’-diacetonitrile is an organic compound with the molecular formula C16H12N2. It is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring bearing a nitrile group at the 2-position. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Scientific Research Applications
Biphenyl-2,2’-diacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the development of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2,2’-diacetonitrile can be synthesized through several methods. One common approach involves the reaction of biphenyl-2,2’-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the desired nitrile compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of biphenyl-2,2’-diacetonitrile may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,2’-diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: Biphenyl-2,2’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of biphenyl-2,2’-diacetonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-diacetonitrile: Similar structure but with nitrile groups at the 4-position.
Biphenyl-2,2’-dicarboxylic acid: Contains carboxylic acid groups instead of nitriles.
Biphenyl-2,2’-diamine: Features amine groups in place of nitriles.
Uniqueness
Biphenyl-2,2’-diacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other biphenyl derivatives .
Properties
IUPAC Name |
2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQMNLLVOXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297477 |
Source
|
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-27-0 |
Source
|
Record name | 2,2'-Biphenyldiacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.